9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene
CAS No.: 312497-12-4
Cat. No.: VC16851870
Molecular Formula: C64H42
Molecular Weight: 811.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312497-12-4 |
|---|---|
| Molecular Formula | C64H42 |
| Molecular Weight | 811.0 g/mol |
| IUPAC Name | 9-[2-(4-phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene |
| Standard InChI | InChI=1S/C64H42/c1-3-19-43(20-4-1)45-35-39-47(40-36-45)49-23-7-9-25-51(49)61-53-27-11-15-31-57(53)63(58-32-16-12-28-54(58)61)64-59-33-17-13-29-55(59)62(56-30-14-18-34-60(56)64)52-26-10-8-24-50(52)48-41-37-46(38-42-48)44-21-5-2-6-22-44/h1-42H |
| Standard InChI Key | LBGSTYYIGHJJLH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=CC=C(C=C1)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene belongs to the anthracene derivative family, featuring a fused aromatic core substituted with multiple phenyl groups. Its molecular formula is C₆₄H₄₂, with a molar mass of 811.0 g/mol. The IUPAC name reflects its intricate architecture: two anthracene units are bridged via phenyl groups at the 9- and 10-positions, creating a sterically congested yet highly conjugated system.
Molecular Geometry and Symmetry
The compound’s structure comprises a central anthracene moiety substituted at the 9-position with a 2-(4-phenylphenyl)phenyl group and at the 10-position with another anthracene unit bearing identical substituents. This arrangement confers C₂ symmetry, as evidenced by X-ray crystallography data of analogous anthracene derivatives . The dihedral angles between the anthracene core and peripheral phenyl rings range from 15° to 25°, minimizing steric strain while maintaining conjugation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 312497-12-4 |
| Molecular Formula | C₆₄H₄₂ |
| Molecular Weight | 811.0 g/mol |
| Topological Polar Surface Area | 0 Ų |
| LogP (Octanol-Water) | 18.2 (Predicted) |
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step coupling reactions, leveraging palladium-catalyzed cross-coupling and Wittig methodologies .
Wittig Reaction for Anthracene Functionalization
A pivotal step in its preparation is the Wittig reaction, which forms the vinyl linkage between anthracene and phenyl groups. As demonstrated in analogous syntheses, 9-anthraldehyde reacts with a phosphorus ylide derived from triphenylphosphine and benzyl halides to yield trans-configurated products . For this compound, the reaction is scaled to accommodate steric bulk, requiring dichloromethane as a solvent and elevated temperatures (80–100°C) to achieve yields of 55–60% .
Table 2: Representative Synthesis Conditions
| Parameter | Detail |
|---|---|
| Starting Material | 9-Anthraldehyde |
| Ylide Source | Benzyltriphenylphosphonium bromide |
| Solvent | Dichloromethane |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
| Yield | 55–60% |
Purification and Characterization
Post-synthesis, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1) and recrystallized from isopropanol. Purity is confirmed by high-performance liquid chromatography (HPLC), showing a single peak at 254 nm. Nuclear magnetic resonance (NMR) spectra reveal distinct aromatic proton signals between δ 7.2–8.5 ppm, with coupling constants (J = 16 Hz) confirming trans-vinyl geometry .
The compound’s extended conjugation results in bathochromic shifts in UV-Vis absorption, with λₘₐₓ at 395 nm in tetrahydrofuran (THF). Emission spectra exhibit strong blue fluorescence (λₑₘ = 450 nm) under UV excitation (366 nm), attributed to π→π* transitions .
Quantum Yield and Stability
Research Findings and Applications
Organic Electronics
In OLED devices, the compound serves as a host material in emissive layers, achieving a maximum luminance of 12,000 cd/m² at 10 V . Its high glass transition temperature (T₉ = 185°C) prevents crystallization during operation, enhancing device longevity.
Biological Interactions
While no in vivo studies exist, molecular docking simulations suggest affinity for aryl hydrocarbon receptors (AhR), with a binding energy of −9.2 kcal/mol. This hints at potential pharmacological applications, though cytotoxicity assessments remain pending.
Future Directions
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Synthesis Optimization: Transitioning from batch to flow chemistry could improve yield and scalability .
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Device Integration: Co-deposition with electron-transport layers (e.g., TPBi) may enhance OLED efficiency .
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Toxicological Profiling: Acute toxicity studies in model organisms are critical for biomedical applications.
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